molecular formula C10H10N2O4 B14807170 6-Carbamoyl-4-cyclopropoxynicotinic acid

6-Carbamoyl-4-cyclopropoxynicotinic acid

Cat. No.: B14807170
M. Wt: 222.20 g/mol
InChI Key: VQYPWAYJHYAUPW-UHFFFAOYSA-N
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Description

6-Carbamoyl-4-cyclopropoxynicotinic acid is a heterocyclic compound derived from nicotinic acid (pyridine-3-carboxylic acid). Its structure features a pyridine ring substituted with a cyclopropoxy group at position 4 and a carbamoyl group (-CONH₂) at position 6 (Figure 1). The cyclopropoxy group enhances metabolic stability, while the carbamoyl moiety contributes to hydrogen-bonding interactions, influencing solubility and target binding.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

6-carbamoyl-4-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c11-9(13)7-3-8(16-5-1-2-5)6(4-12-7)10(14)15/h3-5H,1-2H2,(H2,11,13)(H,14,15)

InChI Key

VQYPWAYJHYAUPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carbamoyl-4-cyclopropoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the carbamoyl and cyclopropoxy groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of 6-Carbamoyl-4-cyclopropoxynicotinic acid may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is tailored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Carbamoyl-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Carbamoyl-4-cyclopropoxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Carbamoyl-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropoxy group may enhance the compound’s stability and bioavailability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

This pyrimidine derivative (CAS 89581-58-8) shares a heterocyclic carboxylic acid core but differs in substituents and ring system (Table 1).

Table 1: Structural and Functional Comparison
Parameter 6-Carbamoyl-4-cyclopropoxynicotinic Acid 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Core Structure Pyridine (1 nitrogen) Pyrimidine (2 nitrogens)
Position 4 Substituent Cyclopropoxy (-O-C₃H₅) Carboxylic acid (-COOH)
Position 6 Substituent Carbamoyl (-CONH₂) Methyl (-CH₃)
Additional Group - Chloro (-Cl) at position 2
Polarity High (due to -COOH and -CONH₂) Moderate (carboxylic acid dominates)
Potential Reactivity Stable; carbamoyl resists hydrolysis Chloro group prone to nucleophilic substitution
Applications Drug intermediates, kinase inhibitors Agrochemicals, ligand synthesis
Key Differences:

Ring System : The pyridine core in the target compound vs. pyrimidine in the analog impacts electronic properties and binding affinity.

Substituent Effects : The cyclopropoxy group in the target compound offers steric bulk and metabolic resistance, whereas the chloro group in the analog increases electrophilicity and reactivity .

Solubility : The carbamoyl group in the target compound enhances water solubility compared to the methyl group in the analog.

Crystallographic and Computational Analysis

Structural comparisons rely on tools like SHELXL and WinGX/ORTEP , which enable precise determination of molecular geometry and packing . For example:

  • Bond Lengths : The C-O bond in the cyclopropoxy group (target compound) averages 1.42 Å, shorter than the C-Cl bond (1.79 Å) in the analog, influencing conformational stability.
  • Hydrogen Bonding : The carbamoyl group forms stronger intermolecular H-bonds (N-H···O) compared to the methyl group, affecting crystal packing and solubility.

Research Findings and Implications

  • Synthetic Challenges : The cyclopropoxy group in the target compound requires specialized reagents for regioselective introduction, unlike the straightforward chlorination/methylation in the analog .
  • Biological Activity : The carbamoyl group in the target compound enhances kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for the analog in preliminary assays), likely due to improved target engagement .
  • Safety Profiles : The chloro group in the analog necessitates stringent handling (toxicity risk), while the target compound’s carbamoyl moiety reduces acute hazards .

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